Rheediaxanthone A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

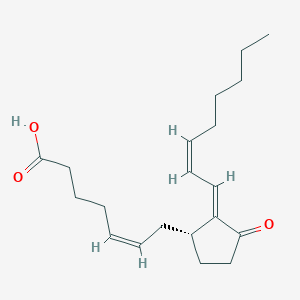

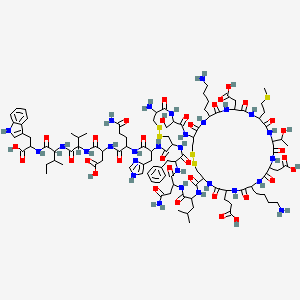

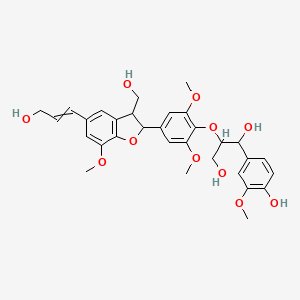

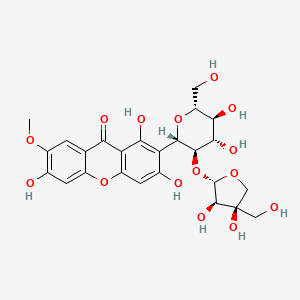

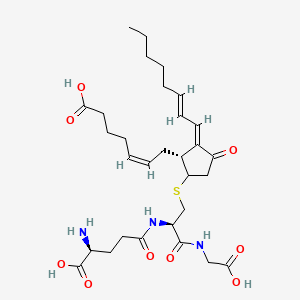

Rheediaxanthone A is a chemical compound with the formula C23H20O6 . It is a natural product from the tree fern Metaxya rostrata, common in the rainforests of Central and South America . It has been shown to be biologically active against colorectal cancer (CRC) cells .

Molecular Structure Analysis

This compound has a complex structure that includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 53 bonds, including 33 non-H bonds, 15 multiple bonds, 3 double bonds, 12 aromatic bonds, 5 six-membered rings, 4 ten-membered rings, 1 ketone (aromatic), 2 aromatic hydroxyls, and 3 ethers (aromatic) .Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 392.40 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación

Isolation and Structural Analysis :

- Rheediaxanthone A was isolated from the root-bark extract of Rheedia benthamiana, and its structure was established through spectral data analysis (Monache et al., 1981).

- It was also obtained from the bark of Garcinia cambogia, along with other xanthones and benzophenones (Iinuma et al., 1998).

Cytotoxic Activity in Cancer Research :

- Methylated xanthones from Metaxya rostrata, including compounds related to this compound, exhibited cytotoxic activity against colorectal cancer cells (Mittermair et al., 2020).

- 2-Deprenyl-Rheediaxanthone B isolated from Metaxya rostrata induced cell death in colorectal tumor cells through mechanisms like mitotic catastrophe, highlighting the potential therapeutic applications of this compound and related compounds in cancer treatment (Kainz et al., 2013).

Antiplasmodial Activity :

- A study on the bark extract of Rheedia acuminata, which included this compound, investigated its antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria (Marti et al., 2010).

Potential in Antimicrobial and Antioxidant Applications :

- Xanthones from Garcinia species, including this compound, were studied for their antiproliferative and antimicrobial activities, suggesting potential applications in combating microbial infections and cancer (Mah et al., 2015).

- This compound was also explored for its antioxidant and antimutagenic properties, highlighting its potential in preventing oxidative stress-related damage (Almanza et al., 2011).

Mecanismo De Acción

Propiedades

IUPAC Name |

11,22-dihydroxy-7,7,19,19-tetramethyl-2,8,20-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(14),3(12),4(9),5,10,15,17,21-octaen-13-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O6/c1-22(2)8-6-12-15(28-22)10-14(24)16-17(25)13-9-11-5-7-23(3,4)29-19(11)18(26)21(13)27-20(12)16/h5-10,24,26H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAPUFLPLOSGII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC3=C(C(=C2O1)O)OC4=C(C3=O)C(=CC5=C4C=CC(O5)(C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H,6H-Oxeto[2,3-f][1,3]benzodioxole](/img/structure/B593408.png)

![Disodium;4-[(4-anilino-5-sulfonaphthalen-1-yl)diazenyl]-5-oxidonaphthalene-1-sulfonate](/img/structure/B593413.png)

![methyl (2R)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]acetate;hydrochloride](/img/structure/B593417.png)